molecular formula C13H20N4O2S B2894275 N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415604-44-1

N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B2894275
CAS RN: 2415604-44-1
M. Wt: 296.39
InChI Key: DCIODCHLEUIXGY-UHFFFAOYSA-N
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Description

N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide, also known as MP-10, is a chemical compound that has been widely studied for its potential therapeutic applications. MP-10 belongs to a class of compounds known as sulfonamides, which have been used for decades as antibiotics and diuretics. However, recent research has shown that MP-10 has unique properties that make it a promising candidate for the treatment of a variety of diseases.

Mechanism of Action

The mechanism of action of N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its ability to bind to and modulate the activity of specific ion channels in the brain. Specifically, this compound has been shown to bind to the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. By blocking the activity of this channel, this compound has been shown to reduce pain in animal models.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and multifaceted. In addition to its effects on ion channels in the brain, this compound has also been shown to have effects on other physiological processes, including inflammation and cell proliferation. These effects are thought to be mediated by the compound's ability to modulate the activity of specific enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide in lab experiments is its specificity for certain ion channels and enzymes. This specificity allows researchers to target specific physiological processes and study their effects in detail. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide. One area of research could focus on the compound's potential applications in the treatment of neurological disorders such as epilepsy and chronic pain. Another area of research could focus on the compound's effects on inflammation and cell proliferation, which could have implications for the treatment of cancer and other diseases. Additionally, future research could focus on developing new methods for synthesizing this compound and other sulfonamide compounds, which could lead to more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves several steps, including the preparation of the starting materials and the reaction conditions required for the formation of the final product. One method for synthesizing this compound involves the reaction of 6-methylpyrazin-2-amine with 4-(piperidin-1-yl)cyclohexanone in the presence of a catalyst and a base. The resulting intermediate is then treated with a sulfonamide reagent to yield the final product.

Scientific Research Applications

N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of ion channels in the brain. These ion channels are involved in a variety of physiological processes, including the transmission of nerve impulses and the regulation of muscle contraction. By targeting these ion channels, this compound has been shown to have potential applications in the treatment of neurological disorders such as epilepsy and chronic pain.

properties

IUPAC Name

N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-10-8-14-9-13(15-10)17-6-4-11(5-7-17)16-20(18,19)12-2-3-12/h8-9,11-12,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIODCHLEUIXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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